N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide
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Overview
Description
“N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide” is an organic compound . It is a derivative of dithiolopyrrolone and has been synthesized for the purpose of inhibiting bacterial RNA polymerase (RNAP) .
Synthesis Analysis
The compound has been synthesized based on the dithiolopyrrolone scaffold . The synthesis process involves a slow evaporation technique. The detailed procedures, including reactants, conditions, and yields, are not available in the retrieved sources.Molecular Structure Analysis
The detailed crystal structure of the compound was determined from Single crystal X-ray diffraction (SCXRD) study. The presence of active functional groups in the compound was identified by the experimental and computational Fourier transform infrared (FTIR) and NMR analyses.Chemical Reactions Analysis
The natural bond orbital (NBO) analysis results show that the interaction between the donor π(C2-C7) and acceptor π*(C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.Physical And Chemical Properties Analysis
The compound has a linear formula of C16H17NO3 and a molecular weight of 271.319 . The UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region.Scientific Research Applications
- Application : N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide derivatives have been synthesized and evaluated as bacterial RNA polymerase (RNAP) inhibitors. These compounds exhibit potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrates efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
- Mechanism : Compound 7b interacts with the “switch region” of bacterial RNAP, a novel drug binding site different from previously characterized sites .
- Application : N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea, a related compound, induces apoptosis and inhibits cell proliferation in cancer cells. It also reduces angiogenesis.
- Application : Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a heterostilbene derivative, has been synthesized. Its unique structure makes it an interesting compound for further investigation .
Antibacterial Agents
Apoptosis Induction and Anti-Proliferative Effects
Heterostilbene Derivatives
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria . This mechanism of action is different from other known RNAP inhibitors, such as rifamycins, which bind to the β-subunits of the bacterial RNAP .
Pharmacokinetics
The compound’s potent antimicrobial activity suggests that it may have favorable bioavailability .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-10-7-8-13(14(9-10)22-2)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAQQVANLSAQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide |
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